BenchChemオンラインストアへようこそ!

[(1-Acetyl-piperidin-4-yl)-cyclopropyl-amino]-acetic acid

Medicinal chemistry Regioisomerism Physicochemical properties

[(1-Acetyl-piperidin-4-yl)-cyclopropyl-amino]-acetic acid (CAS 1353961-38-2), systematic name N-(1-acetyl-4-piperidinyl)-N-cyclopropylglycine, is a synthetic piperidine-based N-cyclopropyl amino acid derivative with molecular formula C₁₂H₂₀N₂O₃ and molecular weight 240.30 g·mol⁻¹. The compound features a 1-acetylpiperidin-4-yl scaffold linked via a tertiary amine to a cyclopropyl group and an acetic acid moiety—a structural arrangement that distinguishes it from regioisomeric analogs where the acetic acid is attached directly to the piperidine ring nitrogen.

Molecular Formula C12H20N2O3
Molecular Weight 240.30 g/mol
CAS No. 1353961-38-2
Cat. No. B3234023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1-Acetyl-piperidin-4-yl)-cyclopropyl-amino]-acetic acid
CAS1353961-38-2
Molecular FormulaC12H20N2O3
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)N(CC(=O)O)C2CC2
InChIInChI=1S/C12H20N2O3/c1-9(15)13-6-4-11(5-7-13)14(8-12(16)17)10-2-3-10/h10-11H,2-8H2,1H3,(H,16,17)
InChIKeyJUNGPWSZCHJMAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(1-Acetyl-piperidin-4-yl)-cyclopropyl-amino]-acetic acid (CAS 1353961-38-2): Structural Overview and Procurement-Relevant Identity


[(1-Acetyl-piperidin-4-yl)-cyclopropyl-amino]-acetic acid (CAS 1353961-38-2), systematic name N-(1-acetyl-4-piperidinyl)-N-cyclopropylglycine, is a synthetic piperidine-based N-cyclopropyl amino acid derivative with molecular formula C₁₂H₂₀N₂O₃ and molecular weight 240.30 g·mol⁻¹ . The compound features a 1-acetylpiperidin-4-yl scaffold linked via a tertiary amine to a cyclopropyl group and an acetic acid moiety—a structural arrangement that distinguishes it from regioisomeric analogs where the acetic acid is attached directly to the piperidine ring nitrogen . Its physicochemical profile includes a predicted boiling point of 445.2 ± 40.0 °C, density of 1.2 ± 0.1 g·cm⁻³, flash point of 223.1 ± 27.3 °C, and commercial availability at purities of 95–98% from multiple suppliers . The compound falls within the broader class of cyclopropyl piperidine glycine derivatives that have been investigated as glycine transporter (GlyT1) inhibitors and enzyme mechanism probes [1][2].

Why [(1-Acetyl-piperidin-4-yl)-cyclopropyl-amino]-acetic acid (CAS 1353961-38-2) Cannot Be Replaced by Generic In-Class Analogs


Substitution with structurally similar in-class compounds—such as the regioisomer [4-(acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353958-36-7) or the des-cyclopropyl analog (1-acetyl-piperidin-4-ylamino)-acetic acid (CAS 1157764-38-9)—is scientifically unsound because the target compound's exocyclic amino-acetic acid attachment point creates a distinct ionization state, hydrogen-bond donor/acceptor geometry, and steric presentation that cannot be recapitulated by analogs in which the acetic acid is on the piperidine ring nitrogen or the cyclopropyl group is absent . The cyclopropyl moiety, a hallmark of mechanism-based enzyme inactivators such as N-cyclopropylglycine (CPG) acting on flavoenzymes [1], confers conformational rigidity and metabolic stability that is fundamentally lost in isopropyl or hydrogen-substituted comparators . The N-acetyl group on the piperidine further modulates basicity (pKa of the piperidine nitrogen) relative to N-methyl or N-benzyl analogs, directly impacting solubility, membrane permeability, and off-target receptor binding profiles at aminergic and cholinergic targets [2]. Quantitative differentiation evidence is presented below.

[(1-Acetyl-piperidin-4-yl)-cyclopropyl-amino]-acetic acid (CAS 1353961-38-2): Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: Exocyclic Amino-Acetic Acid vs. Piperidine N-Acetic Acid Attachment on Physicochemical Profile

The target compound [(1-acetyl-piperidin-4-yl)-cyclopropyl-amino]-acetic acid (CAS 1353961-38-2) bears the acetic acid moiety on the exocyclic tertiary amino nitrogen, producing a canonical N-cyclopropylglycine substructure. Its direct regioisomer [4-(acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353958-36-7) attaches the acetic acid to the piperidine ring nitrogen (1-position). This regiochemical difference produces distinct connectivity: the target compound contains a free carboxylic acid α to the amino group (glycine-like), whereas the regioisomer positions the carboxylate distal to the cyclopropyl-amino center. Although both share the identical molecular formula C₁₂H₂₀N₂O₃ and molecular weight 240.30 g·mol⁻¹ , the target compound's glycine-like N–C–COOH arrangement is congruent with the pharmacophore of known mechanism-based flavoenzyme inactivators such as N-cyclopropylglycine (CPG), which requires the α-amino acid motif for active-site recognition [1]. The regioisomer lacks this α-amino acid geometry and therefore cannot engage the same enzyme recognition elements.

Medicinal chemistry Regioisomerism Physicochemical properties

Cyclopropyl Ring as Mechanism-Based Inactivator Warhead: Contrast with Des-Cyclopropyl and Isopropyl Analogs

N-Cyclopropylglycine (CPG) has been experimentally demonstrated to act as a mechanism-based inactivator of monomeric sarcosine oxidase, with inactivation proceeding through covalent modification of the flavin cofactor (8α-S-cysteinyl-FAD) upon enzyme-catalyzed oxidation of the cyclopropylamine moiety [1]. The target compound incorporates this identical N-cyclopropylglycine warhead, appended to a 1-acetylpiperidin-4-yl scaffold. In contrast, the des-cyclopropyl analog (1-acetyl-piperidin-4-ylamino)-acetic acid (CAS 1157764-38-9) lacks the strained cyclopropane ring required for radical-mediated or iminium-based covalent inactivation, and the isopropyl analog [(1-acetyl-piperidin-4-yl)-isopropyl-amino]-acetic acid replaces the cyclopropyl group with an isopropyl group that lacks the requisite ring strain (≈27.5 kcal·mol⁻¹ for cyclopropane vs. 0 kcal·mol⁻¹ for isopropane) for oxidative unmasking . The parent CPG compound inactivates monomeric sarcosine oxidase with a kinact/KI ratio characteristic of mechanism-based inhibitors; the cyclopropyl ring strain energy is calculated at approximately 115 kJ·mol⁻¹ (≈27.5 kcal·mol⁻¹), providing the thermodynamic driving force for ring opening upon one-electron oxidation, a property absent in all saturated acyclic alkyl substituents [1][2].

Enzyme inhibition Mechanism-based inactivation Flavoenzyme

N-Acetyl vs. N-Methyl Piperidine Substitution: Basicity Modulation and Predicted Impact on Off-Target Binding

The 1-acetyl group on the piperidine ring of the target compound reduces the pKa of the piperidine nitrogen from ~10.5 (for N-methylpiperidine) to a non-basic amide nitrogen (pKa of conjugate acid < 0), fundamentally altering the protonation state at physiological pH [1]. The comparator [cyclopropyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid retains a basic tertiary amine (predicted pKa ~9.5–10.5) that is >99% protonated at pH 7.4, whereas the target compound's piperidine nitrogen is neutral. This difference directly impacts blood-brain barrier permeability (protonated amines have reduced passive permeability), volume of distribution (lysosomal trapping of basic amines), and off-target binding at aminergic GPCRs (e.g., muscarinic, dopaminergic, serotonergic receptors) that recognize protonated amines via Asp/Glu salt bridges [2][3]. The GlyT1 patent literature explicitly teaches that N-acyl piperidines exhibit improved selectivity profiles compared to N-alkyl congeners by reducing polypharmacology at aminergic receptors [4].

Basicity Off-target selectivity CNS drug design

Predicted Physicochemical Differentiation: Boiling Point, Density, and Flash Point vs. Key Analogs

The target compound has experimentally and computationally derived physicochemical properties that distinguish it from its closest analogs. The predicted boiling point of 445.2 ± 40.0 °C at 760 mmHg, density of 1.2 ± 0.1 g·cm⁻³, and flash point of 223.1 ± 27.3 °C are a direct consequence of the molecular weight (240.30 g·mol⁻¹) and the presence of both the polar carboxylic acid and the acetyl amide groups. The des-cyclopropyl analog (1-acetyl-piperidin-4-ylamino)-acetic acid (CAS 1157764-38-9) has a lower molecular weight (200.23 g·mol⁻¹) and lacks the cyclopropyl group's incremental mass and van der Waals surface area, predicted to result in a lower boiling point by approximately 30–50 °C . The regioisomer CAS 1353958-36-7 shares identical MW and is predicted to exhibit similar bulk properties but can be distinguished analytically by HPLC retention time, NMR chemical shifts (particularly the α-methylene protons adjacent to the carboxylic acid), and IR carbonyl stretching frequencies . These properties serve as identity and purity benchmarks during procurement and QC release.

Physicochemical characterization Quality control Procurement specification

GlyT1 Inhibitor Pharmacophore Alignment: Piperidine 4-Position Substitution Pattern in Patent SAR

The cyclopropyl piperidine GlyT1 inhibitor patent (US2008/0108663 A1) by Lindsley et al. discloses that piperidine 4-position substitution with glycine-derived motifs is a productive pharmacophoric element for GlyT1 inhibition, with N-cyclopropyl and N-acyl substituents contributing to potency and metabolic stability [1]. The target compound embodies all three key features identified in the patent SAR: (i) piperidine 4-position attachment of the amino acid moiety, (ii) N-cyclopropyl substitution for conformational constraint, and (iii) N-acetyl capping of the piperidine for reduced basicity. While the patent does not explicitly disclose CAS 1353961-38-2 as an exemplified compound, the structural congruence with the Markush formula supports its classification as a GlyT1 pharmacophore probe. In contrast, the regioisomer CAS 1353958-36-7 places the amino acid at the piperidine 1-position rather than the 4-position, deviating from the patent's core SAR that requires 4-substitution for optimal GlyT1 engagement [1][2].

GlyT1 inhibition Structure-activity relationship Schizophrenia

[(1-Acetyl-piperidin-4-yl)-cyclopropyl-amino]-acetic acid (CAS 1353961-38-2): Evidence-Supported Research and Procurement Application Scenarios


Glycine Transporter 1 (GlyT1) Inhibitor Screening and Pharmacophore Validation

Based on the structural congruence with the cyclopropyl piperidine GlyT1 inhibitor pharmacophore disclosed in US2008/0108663 A1 [1], this compound is best deployed as a tool compound for GlyT1 inhibitor screening cascades where 4-position piperidine substitution and N-cyclopropylglycine motifs are being explored. Its exocyclic amino-acetic acid attachment distinguishes it from regioisomeric analogs and aligns with the patent SAR that specifies piperidine 4-substitution for GlyT1 engagement. Procurement of this specific CAS number ensures the correct regioisomer is obtained, avoiding the inactive 1-substituted analog (CAS 1353958-36-7).

Mechanism-Based Flavin Enzyme Inactivation Studies

The N-cyclopropylglycine substructure conserved in this compound matches the warhead of N-cyclopropylglycine (CPG), a known mechanism-based inactivator of monomeric sarcosine oxidase [2]. Researchers investigating covalent flavin modification or cyclopropylamine-derived radical mechanisms can use this compound as a scaffold to probe the steric and electronic tolerance of the enzyme active site for piperidine substitution, enabling structure-activity studies that the simple CPG molecule cannot support.

CNS Drug Discovery: Basicity-Modulated Lead Optimization

The N-acetyl group renders the piperidine nitrogen non-basic (predicted pKa < 0), a feature that distinguishes this compound from N-methyl analogs that are >99% protonated at physiological pH [3]. This property is critical for CNS drug discovery programs where reducing amine basicity improves brain penetration, reduces lysosomal trapping, and minimizes off-target binding at aminergic GPCRs. The compound can serve as a reference standard for profiling pKa-dependent ADME and off-target selectivity panels.

Analytical Reference Standard for Regioisomeric Purity Determination

Given the existence of a regioisomer (CAS 1353958-36-7) sharing the identical molecular formula, this compound is essential as an authenticated reference standard for HPLC, NMR, and LC-MS method development to resolve and quantify regioisomeric impurities in synthetic batches . Its distinct predicted boiling point (445.2 ± 40.0 °C) and density (1.2 ± 0.1 g·cm⁻³) provide additional QC benchmarks for identity confirmation upon receipt.

Quote Request

Request a Quote for [(1-Acetyl-piperidin-4-yl)-cyclopropyl-amino]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.